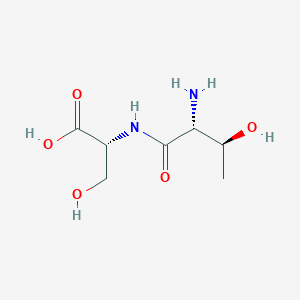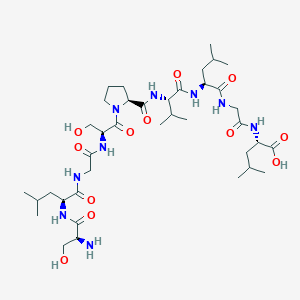![molecular formula C38H54O10 B12535340 2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid CAS No. 701250-27-3](/img/structure/B12535340.png)
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid is a complex organic compound that features a benzene ring substituted with two furan-2-ylmethoxy decyl groups and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethoxy decyl groups, which are then attached to the benzene ring through etherification reactions. The carboxylic acid groups can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions would be essential to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid has several scientific research applications:
Polymer Chemistry: It can be used as a monomer for the synthesis of bio-based polymers.
Materials Science: Its derivatives can be used to create materials with unique properties, such as improved gas barrier properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds with biological molecules, while the furan rings can participate in π-π interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic Acid (FDCA): A bio-based monomer used in the production of polyethylene furanoate (PEF).
Terephthalic Acid (TA): A key monomer in the production of polyethylene terephthalate (PET).
Uniqueness
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid is unique due to its combination of furan and benzene rings, which provides it with distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
701250-27-3 |
|---|---|
Formule moléculaire |
C38H54O10 |
Poids moléculaire |
670.8 g/mol |
Nom IUPAC |
2,5-bis[10-(furan-2-ylmethoxy)decoxy]terephthalic acid |
InChI |
InChI=1S/C38H54O10/c39-37(40)33-28-36(48-24-16-12-8-4-2-6-10-14-22-44-30-32-20-18-26-46-32)34(38(41)42)27-35(33)47-23-15-11-7-3-1-5-9-13-21-43-29-31-19-17-25-45-31/h17-20,25-28H,1-16,21-24,29-30H2,(H,39,40)(H,41,42) |
Clé InChI |
FDIUAGBTJSNSIE-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)COCCCCCCCCCCOC2=CC(=C(C=C2C(=O)O)OCCCCCCCCCCOCC3=CC=CO3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)



![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)
![Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-](/img/structure/B12535324.png)

![Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B12535334.png)
![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)

![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)
